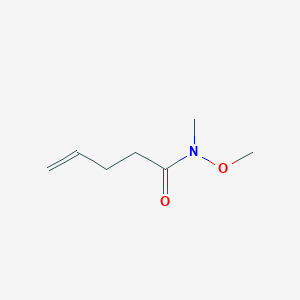

N-Methoxy-N-methylpent-4-enamide

Übersicht

Beschreibung

“N-Methoxy-N-methylpent-4-enamide” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is also known by its CAS number 95091-90-0 .

Synthesis Analysis

The synthesis of “this compound” involves a two-stage process . The first stage involves the reaction of 1-bromo-4-butene with iodine and magnesium in tetrahydrofuran at 20°C for 0.75 hours under an inert atmosphere . The second stage involves the reaction of N-methoxy-N-methyl-4-pentenamide in tetrahydrofuran at -10 - 20°C for 24 hours under an inert atmosphere with iodine and magnesium .Wissenschaftliche Forschungsanwendungen

Asymmetric Syntheses in Alkaloid Chemistry

N-Methoxy-N-methylpent-4-enamide is utilized in the asymmetric syntheses of the Hancock alkaloid family, featuring a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core. The process involves a conjugate addition of enantiopure lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide and an intramolecular Buchwald-Hartwig coupling to form the tetrahydroquinoline ring, crucial for producing compounds like cuspareine and angustureine (Davies et al., 2018).

Utility in Synthetic Chemistry

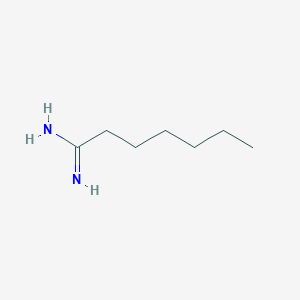

N-Methoxy-N-methylamide, commonly known as Weinreb amide, is a significant acylating agent in synthetic chemistry. It serves as an aldehyde group equivalent, finding extensive use in heterocyclic chemistry, total synthesis, and industrial-scale applications in pharmaceutical industries (Balasubramaniam & Aidhen, 2008).

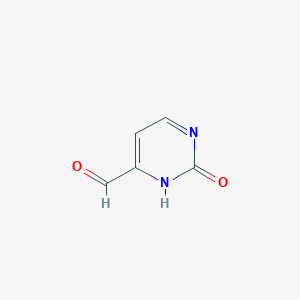

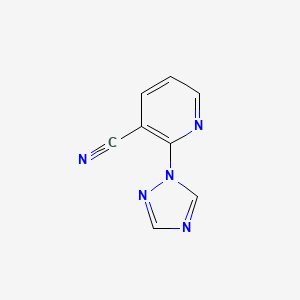

Enamide Synthesis via C-H Amidation

The compound is integral in the synthesis of enamides through C-H amidation of N-methoxy acrylamides. This process, catalyzed by Cp*Co(III), leads to efficient and selective production of enamides and pyrimidones, useful in various chemical applications (Liu et al., 2018).

Role in Knorr Pyrrole Synthesis

N-Methoxy-N-methyl-α-enaminocarboxamides, derived from Weinreb amides, are prepared for use in the Knorr pyrrole synthesis. This represents an alternative method in the synthesis of pyrroles, showcasing the versatility of this compound in organic chemistry (Alberola et al., 1999).

Application in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is employed in the synthesis of Entecavir, a drug for treating Hepatitis B. The synthesis involves using acrylaldehyde as a starting material and progresses through various stages including Weinreb amide formation (Lin et al., 2015).

Eigenschaften

IUPAC Name |

N-methoxy-N-methylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBLFACMCVLAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B3314176.png)

![1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B3314189.png)

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3314192.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B3314195.png)

![4-[(Methylsulfanyl)methyl]benzaldehyde](/img/structure/B3314229.png)

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B3314232.png)

![2-(Bromomethyl)-5-phenylbenzo[d]thiazole](/img/structure/B3314289.png)

![2-(Bromomethyl)-6-chlorothiazolo[5,4-b]pyridine](/img/structure/B3314291.png)